molecular formula C16H15N5O2S B2597658 N-(2-methoxybenzyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide CAS No. 1251710-21-0

N-(2-methoxybenzyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

Cat. No.: B2597658
CAS No.: 1251710-21-0
M. Wt: 341.39
InChI Key: BLSJFACFFXMKEW-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a thiazole carboxamide derivative featuring a pyrimidin-2-ylamino substituent at position 2 of the thiazole ring and a 2-methoxybenzyl group at the carboxamide nitrogen. This compound combines a heterocyclic thiazole core with a pyrimidine moiety, which is often associated with kinase inhibition activity in medicinal chemistry . The 2-methoxybenzyl group introduces lipophilic and electronic effects that may influence pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-23-13-6-3-2-5-11(13)9-19-14(22)12-10-24-16(20-12)21-15-17-7-4-8-18-15/h2-8,10H,9H2,1H3,(H,19,22)(H,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSJFACFFXMKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the pyrimidin-2-ylamino group: This step involves the nucleophilic substitution of the thiazole ring with a pyrimidine derivative.

    Attachment of the 2-methoxybenzyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.

    Reduction: The carboxamide group can be reduced to an amine or alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxyl or carbonyl derivative, while reduction of the carboxamide group could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole derivatives.

    Medicine: Potential therapeutic agent for diseases where thiazole derivatives have shown efficacy, such as cancer or infectious diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. This compound might inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

Compound Name Core Structure Substituents at Thiazole Position 2 Carboxamide N-Substituent Key Functional Groups
N-(2-Methoxybenzyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide Thiazole-4-carboxamide Pyrimidin-2-ylamino 2-Methoxybenzyl Methoxy, pyrimidine, thiazole
BMS-354825 (Dasatinib) Thiazole-5-carboxamide (6-(4-(2-Hydroxyethyl)piperazinyl)-2-methylpyrimidin-4-yl)amino 2-Chloro-6-methylphenyl Chloro, methyl, piperazinyl
N-[5-(4-Chlorobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide Thiazole-2-carboxamide Morpholin-4-yl-thioxoacetyl 4-Chlorobenzyl Thioxo, morpholinyl, chloro
NBOMe derivatives Phenethylamine backbone N-2-Methoxybenzyl substituent 2C-X (e.g., 2C-I, 2C-B) Methoxy, halogen, benzyl
Notes:
  • BMS-354825 : A clinically approved dual Src/Abl kinase inhibitor, its chloro-methylphenyl group and piperazinylpyrimidine substituent contribute to high-affinity ATP-binding pocket interactions .
  • Morpholinyl Derivatives : Compounds like 6a () exhibit thioxoacetyl groups, which may alter electron distribution and redox properties compared to the pyrimidine-linked thiazole in the target compound .
  • NBOMe Hallucinogens: While sharing the 2-methoxybenzyl group, NBOMe derivatives lack the thiazole-pyrimidine scaffold and instead target 5-HT2A receptors, highlighting the importance of core structure in biological activity .
Key Findings:
  • However, the absence of a hydroxyethylpiperazinyl group (as in BMS-354825) may reduce solubility but improve blood-brain barrier penetration .
  • The 2-methoxybenzyl group, while similar to NBOMe hallucinogens, is unlikely to confer 5-HT2A activity due to the lack of a phenethylamine backbone and the presence of the thiazole-pyrimidine system .

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